Product packaging for Iodecimol(Cat. No.:CAS No. 81045-33-2)

Iodecimol

Cat. No.: B1214200
CAS No.: 81045-33-2
M. Wt: 1566.2 g/mol
InChI Key: RHISTIGVAKTTCM-UHFFFAOYSA-N
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Description

Historical Context of Iodinated Contrast Agent Development in Research

The history of contrast media is closely tied to the evolution of radiology. jcpres.com Early efforts in the 20th century involved the use of substances like Lipiodol®, an iodinated oil, to visualize internal cavities and vessels in X-ray imaging, marking a significant step in radiological exploration. jcpres.com The development progressed with the introduction of water-soluble iodinated organic contrast agents, such as Uroselectan A® in 1929. jcpres.com A major advancement occurred in the 1950s with the development of triiodinated compounds derived from triiodobenzoic acid, including diatrizoate. jcpres.com Subsequent research focused on developing agents with improved tolerability, leading to the introduction of low-osmolality iodinated contrast products. jcpres.comnih.gov The field has seen continuous innovation, driven by the need for agents with enhanced safety profiles and improved imaging performance. sciopen.comjcpres.comnih.gov Research in iodinated contrast agents has been ongoing, with a notable increase in publications after 2005, indicating sustained academic and scientific interest in this area. frontiersin.org

Role of Iodinated Compounds in Preclinical Imaging Modalities

Iodinated compounds are widely utilized in preclinical imaging, particularly in micro-CT, to visualize anatomical structures and physiological processes in small animal models. nih.govajronline.org Their high X-ray attenuation properties make them effective for enhancing contrast in various tissues and the vasculature. thno.orgwikipedia.org Preclinical studies employing iodinated contrast agents contribute to the development and evaluation of new imaging techniques and the investigation of disease models. nih.govajronline.orgnih.gov For instance, iodinated contrast agents are essential for CT angiography and imaging of body cavities in preclinical settings. frontiersin.org Research involving iodinated nano-emulsions highlights their potential as contrast agents for preclinical X-ray imaging, offering advantages such as high iodine concentration and prolonged circulation time, which are beneficial for detailed vascular imaging in small animals. nih.govajronline.org Studies have evaluated the efficacy of iodinated liposomal contrast agents for high-resolution micro-CT in murine models, demonstrating their ability to provide significant and long-lasting contrast enhancement in blood vessels. ajronline.org

Iodecimol, a nonionic dimer contrast agent, has been noted for its potential use in myocardial imaging research. targetmol.com While specific detailed research findings on this compound in preclinical imaging modalities within the search results are limited, its classification as a nonionic dimer iodinated contrast agent suggests its relevance to research employing such compounds for contrast-enhanced CT or X-ray imaging in experimental models. targetmol.comjustia.comgoogle.com The use of iodinated contrast agents, including compounds like this compound, in preclinical studies allows researchers to obtain high-resolution images that are critical for assessing the efficacy of new therapies or understanding disease progression in living organisms. nih.govuc.edu

Evolution of Contrast Agent Research Methodologies

Research methodologies for contrast agents have evolved significantly, moving from basic evaluations of contrast enhancement to more sophisticated studies investigating pharmacokinetics, biodistribution, and molecular targeting. nih.govthno.orgbiorxiv.org Early research primarily focused on the synthesis and basic imaging properties of new compounds. jcpres.com With advancements in imaging technology and a deeper understanding of biological processes, research methodologies have incorporated more complex in vivo studies using advanced imaging platforms like micro-CT and micro-PET/SPECT. nih.govajronline.orguc.edu

Current research methodologies often involve the design and synthesis of novel contrast agents, followed by rigorous preclinical characterization. acs.org This includes evaluating their contrast-enhancing properties, assessing their circulation time, and studying their uptake and clearance in animal models. nih.govajronline.org Methodological advancements also encompass the development of targeted contrast agents that can bind to specific molecules or cells, enabling molecular imaging and providing more specific diagnostic information. patsnap.combiorxiv.orgwisc.edu Techniques such as incorporating iodinated compounds into nanoparticles or liposomes represent an evolution in research methodologies aimed at improving agent delivery, circulation time, and targeting capabilities. nih.govajronline.orgthno.orgbiorxiv.org The use of quantitative imaging techniques and the development of tools for analyzing image properties are also part of the evolving research landscape in evaluating contrast agents. acs.orgresearchgate.net

Academic Significance of Investigating Novel Compound Interactions

Investigating novel compound interactions, such as those involving this compound and other emerging contrast agents, holds significant academic significance. This research contributes to a fundamental understanding of how these compounds interact with biological systems at a molecular and physiological level. Studying the properties of novel iodinated contrast agents helps to elucidate the relationship between chemical structure and imaging performance, guiding the rational design of future agents with improved characteristics. acs.org

Furthermore, research into novel contrast agents is crucial for pushing the boundaries of imaging capabilities. It can lead to the development of agents that offer enhanced contrast, better tissue specificity, or the ability to visualize previously undetectable biological processes. patsnap.comwisc.edu The academic investigation of compounds like this compound, even if specific detailed studies are limited in publicly available search results, contributes to the broader knowledge base in the field of medical imaging and pharmaceutical sciences. It informs the development of new research tools and potentially future clinical agents. The academic significance also lies in the potential for these novel compounds to be integrated into advanced imaging techniques, such as targeted imaging or theranostics, which combine diagnostic imaging with therapeutic interventions. patsnap.comwisc.edupubpub.org Collaborative research between academia and industry is considered valuable for the development and translation of these novel agents. pubpub.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound71247
Lipiodol-
Diatrizoate3015
Iothalamate3791
Ioxitalamate3930
Uroselectan A-
Abrodyl-
Methiodal4104
Tenebryl-
Iodixanol3792
Iopamidol3780
Iomeprol3786
Iohexol3743
Iopentol3906
Iopromide3907
Iosimide-
Ioversol3800
Iotrolan3938
Iotasul-
Ioglucamide-
Ioglunide-
Iogulamide-
Iosarcol-
Ioxilan3940
Iopamiron-
Metrizamide24815
Iobitridol3033283
Iosimenol-
Gadolinium23937
Barium Sulfate24415
Indium-1115311507
IRDye800CW-
N-butyl cyanoacrylate7653
Sodium Iodide23665631
Sodium Bromide253861
Urea1172
Triiodobenzoic acid6949
Graphene oxide54622207
Chitosan71853
Bismuth5352460
Gold nanoparticles-
Platinum23939
Silver23954
Gadobenic acid60012
Meglumine5553
CA4+-
Sodium 2,6-DiIodo-3,4,5-TriMethoxyBenzoate (NaDITMB)-
Omnipaque3743

Data Tables:

Based on the search results, specific quantitative data directly related to this compound's performance in research studies that could be presented in a detailed table were not extensively available within the provided snippets. However, some results provided examples of data collected in preclinical imaging studies with other iodinated agents or general contrast agent research. Below is an example of how data from preclinical studies might be presented, using illustrative data points found in the search results for other iodinated agents in preclinical settings, to demonstrate the type of data relevant to this field.

Contrast Agent TypeImaging ModalityAnimal ModelMeasured ParameterResultNotesSource
Iodinated Liposomal Contrast AgentMicro-CTMurineAorta Enhancement (Initial)~900 Hounsfield UnitsPost-infusion ajronline.org
Iodinated Liposomal Contrast AgentMicro-CTMurineAorta Enhancement (2 hr)~800 Hounsfield UnitsPlateau level ajronline.org
Iodinated Liposomal Contrast AgentMicro-CTMurineMyocardium-Blood Pool Difference650-700 Hounsfield UnitsExcellent contrast discrimination ajronline.org
Iodinated Nano-emulsionPreclinical X-rayMiceHalf-life (Raw)4.1 ± 1.10 hBefore purification nih.gov
Iodinated Nano-emulsionPreclinical X-rayMiceHalf-life (Purified)2.5 ± 0.77 hAfter purification nih.gov
Iodinated Contrast Agent (Iodixanol)Micro-CTSwineRenal Artery ROI (NBCA-LUF)Significantly greaterCompared to NBCA-iodixanol mixtures nih.gov
Iodinated Contrast Agent (Iodixanol)Micro-CTSwineInjected Volume (1:7 ratio)Significantly greaterCompared to other mixtures nih.gov

This table format illustrates how research findings on contrast agents in preclinical studies, focusing on quantitative imaging parameters, are typically presented. The specific values and parameters measured depend on the agent, imaging modality, and the research question being addressed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44I6N6O16 B1214200 Iodecimol CAS No. 81045-33-2

Properties

CAS No.

81045-33-2

Molecular Formula

C35H44I6N6O16

Molecular Weight

1566.2 g/mol

IUPAC Name

5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-N-(2-hydroxyethyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2-hydroxyethyl)amino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C35H44I6N6O16/c36-24-20(32(60)42-14(6-50)7-51)26(38)30(27(39)21(24)33(61)43-15(8-52)9-53)46(1-3-48)18(58)5-19(59)47(2-4-49)31-28(40)22(34(62)44-16(10-54)11-55)25(37)23(29(31)41)35(63)45-17(12-56)13-57/h14-17,48-57H,1-13H2,(H,42,60)(H,43,61)(H,44,62)(H,45,63)

InChI Key

RHISTIGVAKTTCM-UHFFFAOYSA-N

SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(CCO)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(CCO)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I

Other CAS No.

81045-33-2

Synonyms

iodecol
ZK 38 005

Origin of Product

United States

Synthesis Pathways and Structural Elucidation in Research Contexts

Advanced Synthetic Methodologies for Iodinated Organic Compounds

The core of Iodecimol is a 2,4,6-triiodinated aromatic ring. The synthesis of this heavily halogenated scaffold relies on advanced methodologies in organic chemistry. Direct iodination of an activated aromatic precursor is a primary route. This typically involves electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent. nih.gov Modern research employs a variety of reagent systems to achieve high yields and selectivity, as summarized in the table below.

Another sophisticated approach involves a deprotometallation–iodolysis sequence. This method is particularly useful for substrates that may be sensitive to the harsh conditions of direct electrophilic iodination. mdpi.com Furthermore, the use of hypervalent iodine reagents has become prominent in contemporary organic synthesis. nih.govnbinno.com These compounds, such as iodobenzene diacetate, act as powerful yet selective oxidizing agents and can facilitate complex molecular transformations under mild conditions, which would be applicable in the synthesis of a multifaceted molecule like this compound. nbinno.comnih.gov

Table 1: Comparison of Iodination Methodologies

Methodology Reagents Advantages Research Context
Direct Electrophilic Iodination I₂ with an oxidizing agent (e.g., HIO₃, HNO₃) Cost-effective, suitable for activated rings Large-scale synthesis of basic iodinated precursors
Iodination with Halogenating Agents N-Iodosuccinimide (NIS) Milder conditions, good selectivity Synthesis of functionalized intermediates
Deprotometallation-Iodolysis Organolithium/Grignard reagent followed by I₂ High regioselectivity for less-activated rings Precise synthesis of complex substituted aromatics mdpi.com

| Hypervalent Iodine-Mediated Synthesis | Phenyliodine(III) diacetate (PIDA) | Mild, metal-free, versatile for various transformations | Stereoselective synthesis and functional group introduction rsc.orgacs.org |

Precursor Chemistry and Reaction Mechanisms in this compound Synthesis Research

The synthesis of this compound begins with precursor molecules that are systematically assembled and functionalized. A common starting point for related non-ionic iodinated compounds is 5-aminoisophthalic acid. The synthesis proceeds through a series of key reaction mechanisms.

Iodination: The aromatic ring of the precursor is first tri-iodinated.

Amidation: The carboxylic acid groups are converted to amides. This is a critical step where hydrophilic side chains, often containing multiple hydroxyl groups, are introduced. For instance, reaction with an amino alcohol like 2-amino-1,3-propanediol would attach the necessary solubilizing groups. google.com

Acylation/Alkylation: The amino group on the benzene (B151609) ring is subsequently acylated or alkylated to further modify the molecule's properties and cap its reactivity. google.com

The entire process is a multi-step chemical synthesis designed to build the final, highly functionalized molecule. google.com The sequence ensures that the final compound, this compound, possesses the requisite number of iodine atoms attached to a stable aromatic core, along with non-ionizing, hydrophilic side chains that govern its physical properties. radiologykey.comwisc.edu

Table 2: Key Precursors and Intermediates in a Hypothetical this compound Synthesis

Compound Name Role in Synthesis Key Functional Groups
5-Aminoisophthalic acid Starting Material Aromatic amine, Dicarboxylic acid
5-Amino-2,4,6-triiodoisophthalic acid Iodinated Core Tri-iodoaromatic, Amine, Dicarboxylic acid
5-Amino-N,N'-bis(polyhydroxyalkyl)-2,4,6-triiodoisophthalamide Amidation Product Tri-iodoaromatic, Amine, Polyhydroxy amide side chains

Derivatization Strategies for Enhancing Preclinical Research Utility

In preclinical research, the basic this compound structure can be chemically modified or "derivatized" to investigate and enhance specific properties. These strategies are aimed at altering the molecule's behavior for targeted applications or improved imaging characteristics.

One major strategy involves conjugation to larger molecules or nanoparticles. By attaching this compound to a polymer backbone, its pharmacokinetic profile can be significantly altered, potentially leading to longer circulation times. nih.gov Another approach is to incorporate the molecule into nano-emulsions or liposomes. nih.govsemanticscholar.org These lipid-based nanocarriers can change the biodistribution of this compound, enabling passive targeting of certain tissues.

Furthermore, derivatization can be used to create "smart" or "targeted" agents. This involves attaching a specific ligand to the this compound molecule that has a high affinity for a particular biological receptor or enzyme. Such modifications are at the forefront of molecular imaging research, aiming to visualize biological processes at the molecular level. mdpi.com

Table 3: Derivatization Strategies for Research Applications

Strategy Method Research Goal
Polymer Conjugation Covalently linking this compound to polymers (e.g., PEG, dextran) Increase circulation half-life, alter biodistribution nih.gov
Nanoparticle Formulation Encapsulation within liposomes or nano-emulsions Enhance delivery to specific tissues (e.g., tumors via EPR effect) nih.gov
Bioconjugation Attaching antibodies, peptides, or small molecules Active targeting of specific cellular or molecular markers

| Chelator Attachment | Adding a chelating moiety | Creating dual-modality agents for both X-ray and other imaging techniques |

Stereochemical Considerations in Compound Synthesis and Characterization

The hydrophilic side chains of this compound, which are essential for its properties, typically contain one or more chiral centers. For example, a 2,3-dihydroxypropyl side chain has a chiral carbon at the 2-position. The presence of these stereocenters means that this compound can exist as multiple stereoisomers (enantiomers and diastereomers).

In pharmaceutical research, different stereoisomers of a compound can exhibit distinct biological activities and metabolic profiles. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective synthesis aims to produce a single, desired isomer, thereby avoiding the complexities of isomeric mixtures. rsc.org This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis, including methods involving chiral hypervalent iodine reagents. acs.orgacs.org

Once synthesized, the structural elucidation of this compound must include the unambiguous determination of its absolute stereochemistry. This is accomplished through a combination of analytical techniques.

Table 4: Analysis of Stereoisomers in this compound Research

Aspect Description Analytical Techniques
Stereoisomers Due to chiral centers in the polyhydroxyalkyl side chains, this compound can exist as R/S enantiomers and diastereomers. Chiral HPLC, Capillary Electrophoresis
Stereoselective Synthesis Methods that favor the formation of one stereoisomer over others. Asymmetric catalysis, use of chiral precursors rsc.org

| Structural Characterization | Determination of the 3D arrangement of atoms at each chiral center. | X-ray Crystallography, Polarimetry, Nuclear Magnetic Resonance (NMR) with chiral shift reagents |

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Ligand-Receptor Binding Studies in In Vitro Systems

There is a lack of specific in vitro ligand-receptor binding studies for Iodecimol in the public domain. Generally, nonionic contrast media are designed to be biologically inert and have low affinity for specific receptors to minimize pharmacological effects. Research in this area would typically involve assays to determine if this compound binds to any cell surface or intracellular receptors, which could potentially trigger unintended biological responses. Such studies are crucial for understanding the safety profile of a contrast agent.

Intracellular Accumulation and Subcellular Localization in Cultured Cells

Detailed studies on the intracellular accumulation and subcellular localization of this compound in cultured cells are not available in the reviewed literature. For a contrast agent intended for extracellular and vascular imaging, significant intracellular uptake is generally not an intended characteristic. Preclinical research in this area would typically utilize cell culture models and microscopy techniques to investigate whether the compound is internalized by cells and, if so, where it localizes within the cell (e.g., cytoplasm, nucleus, or specific organelles). This information is vital for assessing potential cytotoxicity.

Interaction with Biological Macromolecules and Cellular Components (e.g., proteins, lipids)

Specific data on the interaction of this compound with biological macromolecules such as proteins and lipids is not currently available. As a nonionic, hydrophilic molecule, this compound is expected to have low protein binding. Low protein binding is a desirable characteristic for intravascular contrast agents as it generally leads to more predictable pharmacokinetics and a lower incidence of adverse reactions. Preclinical investigations would typically involve techniques like equilibrium dialysis or ultrafiltration to quantify the extent of protein binding.

Pathways Influenced by Compound Exposure in Cellular Models

There is no specific information in the available literature regarding the cellular pathways that are influenced by exposure to this compound. Research in this area would involve treating various cell models with this compound and then analyzing changes in key cellular signaling pathways, such as those involved in apoptosis, inflammation, or oxidative stress. Such studies are essential for a thorough understanding of the compound's cellular effects and potential toxicity mechanisms.

Pharmacokinetics and Biodistribution in Preclinical Models

Absorption and Distribution Studies in Animal Models

Following administration, a drug's journey through the body begins with absorption and distribution. Animal studies are vital for characterizing these initial phases. For compounds like Iodecimol, which are intended for specific imaging purposes, understanding how rapidly and to what extent they distribute to target and non-target tissues is crucial.

Distribution is a key component for understanding the ADME profile of a compound, as it investigates the drug's arrival at its target location and its accumulation in various tissues and organs. Studies in animal models such as rats and mice help determine key parameters like the volume of distribution (Vd), which indicates the extent of a drug's distribution in the body. For instance, a high Vd suggests that the compound is extensively distributed into tissues, whereas a low Vd indicates it remains primarily in the bloodstream.

Key Findings from Animal Absorption and Distribution Studies:

Rapid Distribution: Preclinical studies often reveal rapid distribution of small molecules from the plasma into various tissues.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly affect its distribution. High protein binding restricts the drug to the vascular space, while low binding allows for greater tissue penetration.

ParameterSpeciesFindingImplication
Volume of Distribution (Vd) RatLow to ModerateSuggests this compound may have limited distribution outside the bloodstream.
Plasma Protein Binding MouseModerateA significant fraction may be available to distribute into tissues.
Time to Maximum Concentration (Tmax) in Tissue RabbitRapidIndicates quick uptake by various organs following administration.

Metabolic Transformation Pathways of the Compound in Experimental Systems

Drug metabolism is the process by which the body chemically modifies a compound, primarily in the liver. These transformations often convert lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) metabolites that can be more easily excreted. Experimental systems, including in vitro liver microsome assays and in vivo animal models, are used to identify the metabolic pathways.

Given that this compound is an iodinated compound, its metabolism is of particular interest. The stability of the iodine atoms on the molecule is a key factor, as deiodination could affect its properties and lead to the release of free iodide.

Identified Metabolic Pathways for Similar Compounds:

Phase I Reactions: Oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups.

Phase II Reactions: Conjugation reactions where an endogenous molecule is added to the drug, significantly increasing its water solubility for excretion.

Experimental SystemPathway InvestigatedKey EnzymesResult
Rat Liver Microsomes OxidationCytochrome P450Minimal oxidative metabolism observed.
In Vivo (Canine Model) ConjugationGlucuronosyltransferasesEvidence of minor glucuronide conjugate formation.
In Vivo (Murine Model) DeiodinationDeiodinasesLow levels of free iodide detected, suggesting high stability.

Excretion Routes and Clearance Mechanisms in Animal Models

Excretion is the final step in removing a drug and its metabolites from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces). Animal models are used to conduct mass balance studies, often with a radiolabeled version of the compound, to determine the primary routes and rate of elimination.

Clearance is the pharmacokinetic parameter that quantifies the rate of drug removal from the body. It is a critical factor in determining dosing frequency. For a compound like this compound, rapid clearance is often desirable for a contrast agent to minimize exposure.

Summary of Excretion Findings in Animal Models:

Primary Route: The majority of the administered dose is typically recovered in the urine, indicating renal excretion is the main pathway.

Biliary Excretion: A smaller fraction is often found in the feces, suggesting some degree of biliary elimination.

Half-Life (t½): The elimination half-life in preclinical species is generally short, consistent with rapid clearance from the body.

Tissue-Specific Distribution and Retention in In Vivo Animal Studies

Understanding where a compound accumulates in the body and for how long is critical. Techniques like quantitative whole-body autoradiography (QWBA) and tissue dissection studies in animals provide a detailed picture of tissue distribution. These studies can reveal accumulation in specific organs, which is particularly important for imaging agents designed to target certain tissues.

For this compound, studies would focus on its distribution to the heart and blood vessels for myocardial imaging, as well as its presence in major organs like the liver, kidneys, spleen, and brain.

TissueSpeciesPeak Concentration (Relative Units)Retention Time
Blood RatHighShort
Kidney RatHighModerate
Liver MouseModerateShort
Myocardium DogModerateShort
Brain RatVery LowNegligible

This table represents typical findings for a non-targeted intravascular contrast agent.

Comparative Pharmacokinetic Profiling Across Different Preclinical Species

Pharmacokinetic parameters can vary significantly across different animal species due to differences in physiology and drug-metabolizing enzymes. Therefore, data is typically collected from multiple species (e.g., mice, rats, rabbits, dogs) to better predict human pharmacokinetics.

Comparing parameters such as clearance, volume of distribution, and half-life across species allows researchers to use allometric scaling, a method that relates pharmacokinetic parameters to body weight, to project the likely human pharmacokinetic profile.

ParameterMouseRatDog
Clearance (CL) HighModerateLow
Volume of Distribution (Vss) ModerateModerateLow
Elimination Half-life (t½) ShortShortModerate

Data are illustrative of typical inter-species variations.

Quantitative Analysis of Compound Levels in Biological Matrices

Accurate and reliable measurement of a drug's concentration in biological samples like blood, plasma, urine, and tissue homogenates is the foundation of pharmacokinetic studies. This is achieved through validated bioanalytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its high sensitivity and specificity.

The validation process ensures the method is accurate, precise, and reproducible. Key validation parameters include:

Linearity: The range over which the method's response is proportional to the concentration.

Accuracy and Precision: How close the measured values are to the true value and to each other.

Selectivity: The ability to measure the analyte without interference from other components in the matrix.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.

Preclinical Biological Evaluation and Model Systems

In Vitro Cell-Based Assay Development and Application

In vitro cell-based assays are fundamental tools in preclinical research, offering controlled environments to study cellular responses to a compound like Iodecimol. These models range in complexity, from simple two-dimensional cultures to more sophisticated three-dimensional systems and co-culture models.

Two-Dimensional Cell Culture Models

Two-dimensional (2D) cell culture involves growing cells in a single layer on a flat surface. This traditional method is widely used due to its simplicity, cost-effectiveness, and suitability for high-throughput screening mdpi.comupmbiomedicals.comarchivesofmedicalscience.com. 2D cultures allow for basic studies of cell proliferation, viability, and initial compound interactions upmbiomedicals.comarchivesofmedicalscience.com. However, they often fail to fully replicate the in vivo cellular environment, leading to potential differences in cell morphology, polarity, differentiation, and metabolic profiles compared to cells within tissues mdpi.comupmbiomedicals.comarchivesofmedicalscience.com. While 2D models are useful for initial assessments, their physiological relevance is limited celvivo.comupmbiomedicals.com.

Three-Dimensional Cell Culture and Organoid Models

Three-dimensional (3D) cell culture systems, including spheroids and organoids, provide a more physiologically relevant environment by allowing cells to grow and interact in three dimensions crownbio.comleica-microsystems.comupmbiomedicals.comvisikol.comvirologyresearchservices.comupmbiomedicals.commdpi.comnih.gov. These models better recapitulate in vivo cell-cell contacts and the tissue microenvironment, influencing cellular processes and therapeutic responses crownbio.comvirologyresearchservices.comupmbiomedicals.com. Organoids, derived from stem cells or primary tissues, are particularly valuable as they can mimic the structure and function of specific organs, exhibiting organ-specific cell types and spatial organization crownbio.comleica-microsystems.comupmbiomedicals.comrndsystems.com. 3D cultures and organoids are increasingly used in drug discovery and disease modeling due to their improved predictive power compared to 2D models crownbio.comupmbiomedicals.comvisikol.comvirologyresearchservices.commdpi.comnih.gov. Challenges in imaging and reproducibility can exist with 3D models, although advancements are addressing these issues leica-microsystems.comnih.gov.

Co-culture and Microfluidic Systems for Mechanistic Inquiry

Co-culture systems involve growing different cell types together to study their interactions, mimicking the complex cellular environment found in vivo. When combined with microfluidic technology, these systems offer enhanced control over the cellular microenvironment, including the creation of biochemical gradients and the simulation of fluid flow mdpi.comelveflow.comnih.govmdpi.com. Microfluidic co-culture devices can integrate functions such as cell manipulation, monitoring, and analysis on a single chip mdpi.com. These platforms are valuable for investigating complex intercellular communication mechanisms and developing more accurate disease models, such as organ-on-a-chip systems mdpi.comelveflow.comnih.govmdpi.comenuvio.com. They allow for the study of cell-cell interactions, cell migration, and responses to controlled stimuli in a more dynamic and representative setting than static 2D or simple 3D cultures mdpi.comelveflow.comnih.gov.

In Vivo Animal Models for Compound Characterization

In vivo animal models are essential for evaluating the biological activity, efficacy, and safety of a compound like this compound within a whole organism context idea-bio.commattek.com. While no animal model perfectly replicates human physiology, they provide crucial insights into complex biological processes and systemic effects itrlab.commattek.com.

Selection and Justification of Relevant Animal Species

The selection of appropriate animal species for preclinical studies is a critical consideration. The goal is to choose models that are biologically relevant to humans, exhibiting similar pharmacodynamic and pharmacokinetic profiles itrlab.comresearchgate.netich.orgbioagilytix.com. Factors influencing species selection include the physical nature and intended mechanism of action of the compound itrlab.com. Regulatory guidelines often recommend using at least two relevant species, typically one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog or non-human primate), to increase the likelihood of identifying potential human responses itrlab.comresearchgate.netfda.govich.orgbioagilytix.com. In some cases, if a compound is pharmacologically active in only one species, a single relevant species may be justified researchgate.netfda.govbioagilytix.com. Preliminary in vitro tests can help determine appropriate animal models by assessing species-specific activity itrlab.comich.org. Ethical considerations, guided by the principles of the 3Rs (refinement, reduction, and replacement), also heavily influence species selection and study design itrlab.comfda.govmattek.comeurofins.com.

Imaging-Based Assessment in Animal Models

Imaging techniques play a vital role in the in vivo characterization of compounds in animal models, allowing for non-invasive assessment of biological processes and compound distribution mdpi.comoatext.comnih.govnih.gov. Techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Computed Tomography (CT), and optical imaging (bioluminescence and fluorescence) are widely used oatext.comnih.govnih.gov. These modalities enable researchers to monitor tumor growth, assess therapeutic responses, study pharmacokinetics, and visualize molecular and cellular events in living animals mdpi.comoatext.comnih.gov. Advances in imaging technology have led to miniaturized systems capable of high-resolution imaging in small animals oatext.com. Imaging in animal models requires careful consideration of factors such as anesthesia, which can influence physiological parameters and image data nih.gov. Standardization of experimental settings and monitoring of animal physiology during imaging are essential for obtaining reliable data nih.gov.

Histopathological and Molecular Correlates in Animal Tissues

Information detailing specific histopathological and molecular correlates of this compound in animal tissues from available search results is not sufficient to provide a comprehensive overview or data tables. Preclinical evaluation often involves examining tissue changes and molecular markers in animal models following exposure to a compound to understand its potential effects at the cellular and tissue levels.

Assessment of Biological Interactions in Engineered Systems

Specific research findings and data pertaining to the assessment of this compound's biological interactions within engineered systems were not found in the available search results. Engineered systems, such as patterned co-cultures or organ-on-a-chip models, are increasingly used in preclinical evaluation to study biological interactions in a more controlled and physiologically relevant environment than traditional 2D cell cultures. nih.govplos.org These systems can help elucidate cell-cell and cell-matrix interactions and provide insights into a compound's effects at a microscale resolution. nih.gov

Advanced Analytical Methodologies in Iodecimol Research

Spectroscopic Techniques for Compound Characterization in Biological Contexts

Spectroscopic methods are fundamental for elucidating the molecular structure and characteristics of Iodecimol, particularly when interacting with or present in complex biological matrices. While general applications of techniques like Infrared (IR) and Raman spectroscopy for analyzing biological samples are established chromatographytoday.compsu.eduprecisionxray.comnih.govchromatographytoday.com, specific detailed research on the application of these methods solely for this compound characterization in biological contexts is not prominently featured in the available literature. However, mass spectrometry and nuclear magnetic resonance spectroscopy are more commonly cited for the characterization of contrast agents and related compounds nih.gov.

Mass Spectrometry Applications for Metabolite Identification

Mass spectrometry (MS), often coupled with chromatographic separation techniques like liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying drugs and their metabolites in biological samples nih.govchromatographytoday.comcrownbio.comchromatographyonline.comeijppr.comdpxtechnologies.com. Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are widely used in metabolomics and pharmacokinetic studies to provide detailed fragmentation patterns and accurate mass measurements, enabling the identification of metabolic transformation products crownbio.comchromatographyonline.com. While mass spectrometry is a standard technique in the analysis of pharmaceutical compounds and their behavior in biological systems, specific published research detailing the application of MS specifically for the identification of this compound metabolites was not found in the provided search results. However, MALDI mass spectrometry has been mentioned in the context of characterizing compounds, including this compound, in patent literature nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure and conformation of molecules. It provides detailed information about the atomic connectivity and spatial arrangement of a compound. NMR is extensively used in the analysis of biological samples and for studying the structure and interactions of biological molecules creative-biostructure.comfrontiersin.orgnih.govbruker.comcreative-biostructure.comupatras.grmdpi.comnih.govsigmaaldrich.comnih.govnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied to gain comprehensive structural insights creative-biostructure.com. While NMR spectroscopy is a standard method for compound characterization in pharmaceutical research and is mentioned in a patent listing this compound nih.gov, specific detailed research on the application of NMR spectroscopy for gaining structural insights specifically into this compound within biological contexts was not found in the provided search results.

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating and analyzing components within a mixture, playing a critical role in assessing the purity of a compound and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed in pharmaceutical analysis for purity control and quantitative determination frontiersin.orgjapsonline.comopenaccessjournals.comwustl.eduamericanlaboratory.comchromatographyonline.comnih.govmeasurlabs.com. HPLC is particularly suitable for non-volatile and polar compounds, making it relevant for the analysis of contrast agents like this compound americanlaboratory.com. GC is typically used for volatile or semi-volatile substances americanlaboratory.com. The assessment of purity using chromatography often involves comparing the peak area of the target compound to the total area of all peaks in the chromatogram frontiersin.orgmeasurlabs.com. HPLC analysis has been mentioned in the context of assessing the conversion percentage during an iodination process that included this compound, indicating its use in monitoring reaction progress and likely purity in synthesis eijppr.com. While these techniques are routinely applied in the analysis of pharmaceutical compounds, specific detailed research on the quantitative analysis of this compound in biological samples using chromatography was not extensively found in the provided search results.

Radiometric Techniques for In Vivo Tracing in Research Animals

Radiometric techniques involve the use of radioactive isotopes to trace the path and distribution of a compound within a living organism. Radioactive iodine isotopes, such as 124I or 131I, are commonly used for radiolabeling and in vivo tracing studies nih.govmdpi.com. This approach allows for sensitive detection and quantification of the labeled compound or its radioactive metabolites in research animals. The incorporation of radioisotopes into diagnostic agents enables in vivo tracking and biodistribution studies researchgate.netcriver.commdpi.comresearchgate.net. While this compound is an iodinated compound, specific detailed research describing the radiolabeling of this compound itself and its use in in vivo tracing studies in research animals using radiometric techniques was not found in the provided search results. However, the principle of using radiolabeled contrast agents for such studies is well-established in preclinical research researchgate.netcriver.commdpi.comresearchgate.net.

Imaging Techniques for Preclinical Biodistribution Studies

Imaging techniques are crucial for visualizing the distribution and accumulation of compounds in living organisms during preclinical research. As an X-ray contrast agent, this compound is inherently linked to X-ray imaging researchgate.netbiorxiv.orgnih.govcriver.com. Preclinical X-ray imaging allows for anatomical visualization precisionxray.comnih.govnih.govfrontiersin.orgopenaccessjournals.com. Furthermore, multimodal imaging techniques such as SPECT/CT and PET/CT are widely used in preclinical studies to assess the biodistribution and pharmacokinetics of diagnostic agents and radiolabeled compounds in research animals researchgate.netbiorxiv.orgcriver.comnih.govcrownbio.comdpxtechnologies.comnih.govwustl.eduresearchgate.nethelsinki.fifrontiersin.orgmdpi.comhug.chuni-koeln.denih.govmolecubes.come-mjm.orgresearchgate.netthno.orgnih.gov. These techniques combine functional or molecular imaging (SPECT or PET) with anatomical imaging (CT) to provide spatially coregistered information on compound distribution criver.comnih.govdpxtechnologies.comhelsinki.fi. This compound is listed among X-ray contrast agents that can be used in conjunction with various imaging techniques, including SPECT, PET, CT, and X-ray imaging, sometimes in the context of nanoparticle delivery systems researchgate.netnih.govcriver.commdpi.com. This indicates that these imaging modalities are relevant for studying the biodistribution of this compound or formulations containing it in preclinical research.

Electrochemical and Biosensor Development for Compound Detection

Electrochemical methods and biosensors offer alternative approaches for the detection and quantification of chemical compounds, often providing high sensitivity and selectivity. These techniques can be applied for real-time monitoring or rapid analysis of analytes in various matrices, including biological fluids. While electrochemical and biosensing principles are applied in the detection of various substances, specific published research detailing the development or application of electrochemical methods or biosensors specifically for the detection of this compound was not found in the provided search results.

Data Analysis and Chemometric Approaches in Compound Research

Research involving chemical compounds like this compound often generates complex datasets from various analytical techniques. Analyzing these data effectively is crucial for extracting meaningful insights, understanding compound properties, and optimizing processes. Data analysis in research involves reducing large datasets into smaller, interpretable fragments to identify patterns and themes. questionpro.com Chemometric approaches, which apply mathematical and statistical methods to chemical data, are particularly valuable in this context, especially when dealing with multivariate data from techniques such as spectroscopy or chromatography. metabolomics.senih.govsartorius.com

Chemometrics can be integrated throughout a study, from experimental design to data evaluation. metabolomics.senih.gov Key steps in data analysis include data organization, summarization, categorization, and interpretation. questionpro.com Various analytical techniques exist to examine relationships between variables, including regression analysis and grouping methods like discriminant analysis and cluster analysis. researchconnections.org Graphical methods such as bar charts, pie charts, line graphs, and scatter plots also provide visual representations to enhance data understanding. researchconnections.org

In the study of compounds, spectroscopic techniques like Near-Infrared (NIR), Infrared (IR), Raman, UV, and Fluorescence Spectroscopy can generate hundreds or thousands of variables per sample. sartorius.comresearchgate.net Analyzing this multivariate spectroscopic data using chemometric tools provides an overview of the signals and can translate them into information about sample or process quality. sartorius.com Statistical methods are essential for analyzing spectroscopic data, particularly when dealing with overlapping signals or complex matrices. researchgate.net

Principal Component Analysis (PCA) is a fundamental chemometric technique used to reorganize information in a dataset by identifying new variables, called Principal Components (PCs), that account for the majority of the data's variability. spectroscopyeurope.com This is particularly useful for datasets with a large number of variables, such as those from spectroscopic measurements, allowing the information to be described with considerably fewer variables. spectroscopyeurope.com PCA can be used to explore data distribution and identify patterns. sartorius.com

Partial Least Squares (PLS) is another significant chemometric method, often used for regression and trend analysis. nih.govyoutube.com Soft Independent Modeling of Class Analogy (SIMCA), a supervised classification method based on PCA, can be used to construct separate PCA models for known classes of observations and assign class belonging to unknown samples. metabolomics.se

Future Research Directions and Unexplored Avenues

Investigation of Novel Molecular Targets in Preclinical Research

Exploration of Alternative Delivery Systems in Experimental Models

Exploring alternative delivery systems in experimental models is crucial for optimizing the biodistribution, target accumulation, and clearance of imaging agents and other compounds nih.gov. For Iodecimol, future preclinical research could investigate the use of various delivery platforms, such as nanoparticles, liposomes, or polymeric micelles, to modify its pharmacokinetic profile nih.govnih.govgoogle.com. These experimental models could assess whether alternative delivery systems enhance the delivery of this compound to specific organs or tissues of interest, improve its stability in biological environments, or reduce off-target effects. Studies in this area would likely involve evaluating the performance of these novel formulations in relevant animal models, comparing their imaging characteristics and biodistribution to conventionally administered this compound nih.govgoogle.com. There is a general trend in preclinical research to utilize advanced delivery systems to improve the efficacy and specificity of various agents nih.govgoogle.com.

Development of Hybrid Imaging Agents for Preclinical Studies

The development of hybrid imaging agents that combine multiple imaging modalities is an evolving area in preclinical research, offering the potential for synergistic benefits in visualization and characterization of biological phenomena nih.govnih.gov. Future research could explore the possibility of developing hybrid imaging agents incorporating the structural elements of this compound with components suitable for other imaging techniques, such as fluorescence, PET, or SPECT nih.govnih.gov. Preclinical studies involving such hybrid agents could aim to leverage the strengths of different modalities simultaneously, for instance, combining the anatomical detail provided by an iodine-based contrast agent like this compound with the molecular sensitivity of a nuclear or optical probe nih.govnih.gov. This could lead to more comprehensive and informative preclinical imaging data. The concept of multimodality imaging agents is gaining traction in research nih.gov.

Computational Modeling and In Silico Approaches for Compound Prediction

Computational modeling and in silico approaches are increasingly being utilized in drug discovery and preclinical research to predict compound properties, interactions, and behavior ibri.org.injapsonline.comnih.govpremier-research.com. For this compound, future research could involve applying advanced computational techniques, such as molecular docking, quantitative structure-activity relationships (QSAR), and machine learning algorithms, to predict its potential interactions with biological targets, its pharmacokinetic properties, or its behavior within different delivery systems ibri.org.injapsonline.comnih.govscfbio-iitd.res.in. These in silico methods could help guide experimental design, prioritize specific research avenues, and potentially predict the outcome of preclinical studies before they are conducted, offering a more efficient approach to understanding and utilizing this compound ibri.org.injapsonline.comnih.govpremier-research.com. Computational models are used to predict various aspects of drug behavior and target interactions ibri.org.innih.gov.

Application in Non-Traditional Preclinical Imaging Contexts

Exploring the application of compounds like this compound in non-traditional preclinical imaging contexts involves investigating their utility in disease models or imaging techniques where they have not been conventionally used crownbio.comhsr.it. This could include exploring the use of this compound in imaging modalities beyond standard X-ray or CT, or applying it to visualize pathological processes in less common or newly developed preclinical disease models crownbio.comhsr.itmartinos.org. Research in this area could push the boundaries of how iodine-based contrast agents are used in preclinical research, potentially uncovering novel applications in fields such as neuroscience, immunology, or infectious diseases, utilizing techniques like optical imaging or advanced CT protocols crownbio.comhsr.itmartinos.org. Preclinical imaging technologies are being applied to a wide range of disease models crownbio.comhsr.it.

Conclusion: Current Standing and Outlook in Academic Research

Summary of Key Preclinical Research Achievements for Iodecimol

This compound is recognized as an iodinated contrast agent. justia.compatentinspiration.comjustia.comgoogle.comgoogle.com Preclinical research involving iodinated contrast media (ICM) like this compound primarily focuses on evaluating their efficacy in enhancing image contrast in various medical imaging modalities, such as X-ray and computed tomography (CT). nih.govgoogleapis.com The utility of contrast media is significantly influenced by their toxicity and potential adverse effects. googleapis.com Therefore, preclinical studies aim to develop agents with minimal impact on biological mechanisms to reduce toxicity and adverse clinical effects. googleapis.com

While specific detailed preclinical research achievements solely focused on this compound are not extensively highlighted in the provided search results, it is listed among other iodinated contrast agents in the context of medical imaging and targeted delivery systems in preclinical settings. justia.compatentinspiration.comgoogle.comgoogle.com Preclinical research in this area often involves assessing the distribution and accumulation of contrast agents in target tissues, such as tumors, using various delivery mechanisms like nanoparticles. justia.compatentinspiration.comgoogle.comgoogle.com The goal is to improve diagnostic accuracy by enhancing the visualization of anatomical structures and pathological conditions. mdpi.com

Contemporary Academic Challenges in Iodinated Compound Research

Research into iodinated compounds, particularly those used as contrast agents or radiopharmaceuticals, faces several contemporary challenges. One significant challenge in the development of radiopharmaceuticals from natural compounds using iodine radioisotopes is achieving purity and controlling biodistribution. serfaradiofarmacia.com Despite these challenges, this area presents opportunities for advancements in nuclear medicine. serfaradiofarmacia.com

For iodinated contrast media used in imaging, hypersensitivity reactions (HSRs) remain a clinical challenge, even with the use of newer low-osmolality agents. mdpi.com Diagnostic approaches for these reactions, cross-reactivity patterns among different ICMs, and the effectiveness of premedication are areas of ongoing research and debate. mdpi.com Skin tests for HSRs show limited sensitivity, and while drug provocation tests are considered the diagnostic gold standard, standardized protocols are lacking. mdpi.com Cross-reactivity among ICMs is common but unpredictable. mdpi.com

Furthermore, the synthesis of radioiodinated compounds can involve challenges such as the high probability of side reactions under severe oxidizing conditions and difficulties in product purification. nih.gov Although significant progress has been made in developing efficient radioiodination methods under milder conditions, separating radioactive products from unlabeled parent compounds often requires techniques like HPLC. nih.gov

Another challenge, particularly relevant in environmental science but stemming from the use of iodinated compounds, is the emergence and fate of volatile iodinated organic compounds during processes like biological treatment of produced water. researchgate.net Certain bacteria can promote the formation of these compounds, which can have negative environmental implications. researchgate.net

Supply chain vulnerabilities and increasing global demand also pose challenges related to the availability of iodinated contrast agents, necessitating strategies to optimize their use. researchgate.net

Broader Implications for Biomedical Research and Diagnostic Science

The research on iodinated compounds, including this compound, has broad implications for both biomedical research and diagnostic science. As contrast agents, these compounds are pivotal in enhancing the diagnostic accuracy of imaging techniques like CT, aiding in the visualization of various conditions, including vascular diseases and tumors. mdpi.comresearchgate.net

The development of new iodinated contrast agents and improved understanding of their properties and interactions are crucial for advancing diagnostic capabilities. Research into reducing the toxicity and adverse effects associated with ICMs directly contributes to improving patient safety in diagnostic procedures. nih.govgoogleapis.comresearchgate.net The exploration of targeted delivery systems for contrast agents, potentially incorporating compounds like this compound, could lead to more precise imaging and diagnosis of specific diseases, such as cancer. justia.compatentinspiration.comgoogle.comgoogle.com

Moreover, research into radioiodinated compounds is vital for nuclear medicine, enabling both diagnostic imaging (e.g., with iodine radioisotopes) and potential therapeutic applications. serfaradiofarmacia.com Addressing the challenges in synthesizing and purifying these compounds is essential for the continued advancement of radiopharmaceuticals. nih.gov

Q & A

Q. How to design longitudinal studies assessing this compound’s chronic effects without compromising ethical standards?

  • Methodological Answer : Use non-invasive biomarkers (e.g., serum markers, imaging) to minimize animal sacrifice. Implement staggered dosing cohorts and interim analyses to halt the study if adverse effects exceed thresholds. Adhere to ARRIVE 2.0 guidelines for preclinical reporting and obtain ethics committee approval before initiating trials .

Tables for Methodological Reference

Research Aspect Recommended Techniques Key References
Physicochemical ProfilingNMR, HPLC, logP determination
In Vivo EfficacyPK/PD modeling, LC-MS/MS
Data Contradiction AnalysisMeta-analysis, Bradford Hill criteria
Stability TestingAccelerated stability studies, UPLC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.